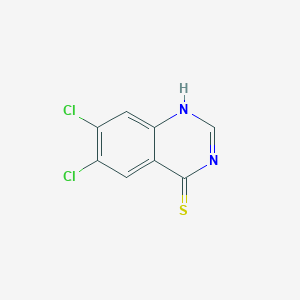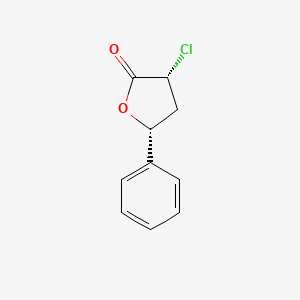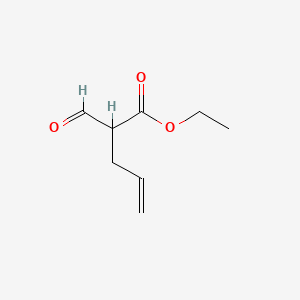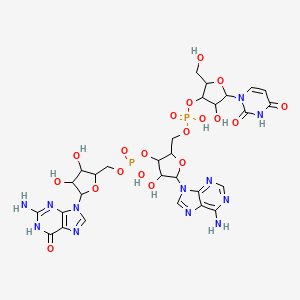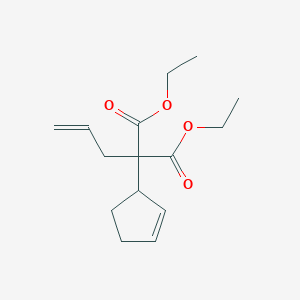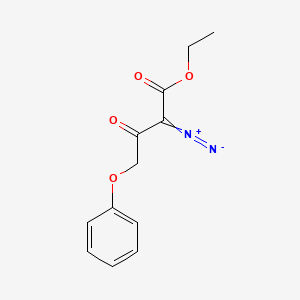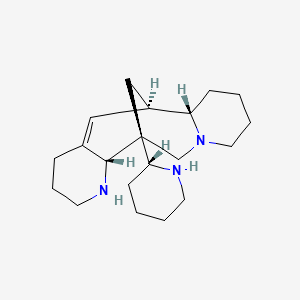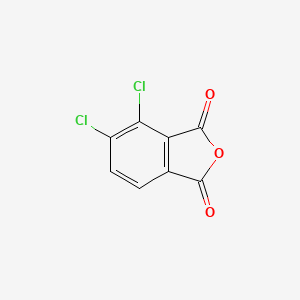
Dichlorophthalic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorophthalic anhydride, specifically 4,5-dichlorophthalic anhydride, is an organic compound with the molecular formula C8H2Cl2O3. It is a derivative of phthalic anhydride where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalic anhydride can be synthesized through the chlorination of phthalic anhydride. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of 4,5-dichlorophthalic anhydride follows a similar chlorination process. The reaction mixture is often distilled to separate the desired product from other chlorinated by-products. The use of continuous flow reactors and advanced distillation techniques ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichlorophthalic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and thiosemicarbazide to form phthalimide and dicarboxylic acid derivatives.
Hydrolysis: Converts to dichlorophthalic acid upon reaction with water.
Esterification: Forms esters when reacted with alcohols.
Common Reagents and Conditions:
Amines and Thiosemicarbazide: Used in nucleophilic substitution reactions under mild conditions.
Water: Hydrolysis typically occurs at room temperature.
Alcohols: Esterification requires acidic or basic catalysts and elevated temperatures.
Major Products:
Phthalimide Derivatives: Formed from nucleophilic substitution.
Dichlorophthalic Acid: Result of hydrolysis.
Applications De Recherche Scientifique
4,5-Dichlorophthalic anhydride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of plasticizers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 4,5-dichlorophthalic anhydride involves its reactivity towards nucleophiles. The compound’s anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses where the anhydride group is opened to form carboxylic acid derivatives .
Comparaison Avec Des Composés Similaires
3,6-Dichlorophthalic Anhydride: Another dichlorinated derivative of phthalic anhydride with chlorine atoms at the 3 and 6 positions.
Tetrachlorophthalic Anhydride: Contains four chlorine atoms on the benzene ring.
Phthalic Anhydride: The parent compound without any chlorine substitution.
Uniqueness: 4,5-Dichlorophthalic anhydride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated derivatives. Its position-specific chlorination affects its chemical behavior and suitability for particular applications .
Propriétés
Numéro CAS |
52005-46-6 |
|---|---|
Formule moléculaire |
C8H2Cl2O3 |
Poids moléculaire |
217.00 g/mol |
Nom IUPAC |
4,5-dichloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Cl2O3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2H |
Clé InChI |
GAIPRQZXSYSCRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)OC2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



